Home > Products > Screening Compounds P112206 > Abemaciclib metabolite M18 hydrochloride
Abemaciclib metabolite M18 hydrochloride -

Abemaciclib metabolite M18 hydrochloride

Catalog Number: EVT-10951493
CAS Number:
Molecular Formula: C25H29ClF2N8O
Molecular Weight: 531.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Abemaciclib Metabolite M18 Hydrochloride in Oncological Research

Role as a Bioactive Metabolite in Cyclin-Dependent Kinase 4/6 Inhibition Therapy

Abemaciclib metabolite M18 hydrochloride (chemical name: LSN3106729 hydrochloride) is a pharmaceutically significant derivative of the cyclin-dependent kinase 4/6 inhibitor abemaciclib. As a major circulating bioactive metabolite, it retains potent inhibitory activity against cyclin-dependent kinase 4 and cyclin-dependent kinase 6, critical regulators of the cell cycle's G1-to-S phase transition. The metabolite demonstrates nanomolar inhibition (half-maximal inhibitory concentration values comparable to the parent drug) and contributes substantially to the overall antitumor efficacy observed during abemaciclib therapy [1] [8]. Mechanistically, M18 hydrochloride impedes retinoblastoma protein phosphorylation, inducing cell cycle arrest in hormone receptor-positive breast cancer cells and synergizing with endocrine therapies to overcome endocrine resistance [4] [5].

Beyond direct enzymatic inhibition, this metabolite serves as a strategic component in proteolysis-targeting chimera design. Its incorporation into bifunctional molecules enables targeted degradation of cyclin-dependent kinase 4/cyclin-dependent kinase 6 by recruiting E3 ubiquitin ligase complexes, thereby expanding the therapeutic applications beyond conventional inhibition [1] [8]. Quantitative analyses confirm its significant exposure in plasma, accounting for approximately 13% of total circulating drug-related species (potency-adjusted) following abemaciclib administration [3] [7].

Table 1: Pharmacodynamic and Pharmacokinetic Properties of Abemaciclib Metabolite M18 Hydrochloride Relative to Other Metabolites

ParameterAbemaciclibM18M2 (N-Desethylabemaciclib)M20 (Hydroxyabemaciclib)
Molecular Weight (g/mol)506.6494.5*478.55522.6
Plasma Protein Binding (% Bound)95-9896.893.497.8
Fraction of Total Circulating Analytes (%)36132526
Cyclin-Dependent Kinase 4/6 Inhibition PotencyReferenceEquipotentEquipotentEquipotent
Elimination Half-Life (hours)18.343.1Similar to parentSimilar to parent

Note: Molecular weight of M18 free base; hydrochloride salt adds 36.46 g/mol [3] [7] [9].

Position Within the Metabolic Pathway of Abemaciclib

The biotransformation of abemaciclib is predominantly mediated by cytochrome P450 3A4 isozyme, generating three active metabolites: M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib). M18 occupies a terminal position in this cascade, formed through sequential oxidation and N-deethylation reactions. Specifically, it arises either via hydroxylation of M2 or N-deethylation of M20, establishing it as a secondary metabolite within the hepatic metabolic network [3] [7].

Human radiolabel studies demonstrate that cytochrome P450 3A4 catalyzes approximately 90% of abemaciclib's primary metabolism. The metabolite M18 exhibits distinct pharmacokinetic behavior, including an extended plasma elimination half-life (43.1 hours) compared to the parent drug (18.3 hours), which may prolong its pharmacodynamic activity [1] [7]. Its formation clearance is substantially lower than that of M2, aligning with its lower relative exposure. Physiologically based pharmacokinetic modeling indicates that cytochrome P450 3A4 modulators profoundly impact M18 concentrations: strong inhibitors (e.g., clarithromycin) increase systemic exposure of potency-adjusted active species by 2.5-fold, while inducers (e.g., rifampin) decrease exposure by 77% [7].

Table 2: Metabolic Pathway Characteristics of Abemaciclib Metabolite M18 Hydrochloride

CharacteristicDetails
Primary Metabolic EnzymeCytochrome P450 3A4
Precursor MetabolitesM2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib)
Formation PathwayHydroxylation of M2 or N-deethylation of M20
Fraction of Total Circulating Species13% (potency-adjusted)
Effect of Strong Cytochrome P450 3A4 Inhibitors↑ 250% in potency-adjusted exposure
Effect of Strong Cytochrome P450 3A4 Inducers↓ 77% in potency-adjusted exposure
Major Elimination RouteBiliary excretion (feces)

The metabolite’s physicochemical properties—including moderate lipophilicity (calculated partition coefficient ≈2.35) and low unbound fraction in plasma (0.034)—influence its tissue distribution. Unlike abemaciclib, which demonstrates significant blood-brain barrier penetration, M18's distribution to the central nervous system remains less characterized, though its structural similarity suggests potential activity against intracranial malignancies [5] [7] [9]. The extensive plasma protein binding (>96%) further modulates its pharmacological availability, necessitating potency-adjusted pharmacokinetic assessments in drug interaction studies [3] [7].

Properties

Product Name

Abemaciclib metabolite M18 hydrochloride

IUPAC Name

[4-fluoro-6-[5-fluoro-2-[[5-(piperazin-1-ylmethyl)pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol;hydrochloride

Molecular Formula

C25H29ClF2N8O

Molecular Weight

531.0 g/mol

InChI

InChI=1S/C25H28F2N8O.ClH/c1-15(2)35-20-10-17(9-18(26)24(20)32-22(35)14-36)23-19(27)12-30-25(33-23)31-21-4-3-16(11-29-21)13-34-7-5-28-6-8-34;/h3-4,9-12,15,28,36H,5-8,13-14H2,1-2H3,(H,29,30,31,33);1H

InChI Key

WGFYSOPSZMTSSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)F)N=C1CO.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.